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molecular formula C8H4F3IN2 B1326514 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile CAS No. 852569-35-8

4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile

Cat. No. B1326514
M. Wt: 312.03 g/mol
InChI Key: RJRDPZZROCNGCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07427682B2

Procedure details

4-Amino-2-trifluoromethyl-benzonitrile (20.44 g, 109.79 mmoles) and p-toluenesulfonic acid monohydrate (1.05 g, 5.52 mmoles) were dissolved methanol (200 mL) and THF (200 mL), and the reaction mixture was stirred under a nitrogen atmosphere. The reaction vessel was wrapped in aluminium foil, while the solution was stirred for 20 min., then N-iodosuccinimide (30.41 g, 135.17 mmoles) was added and the reaction was allowed to stir overnight (16 hrs). The reaction mixture was concentrated in vacuo, triturated with hexanes (3×400 mL) and concentrated to dryness. The crude solid was dissolved in diethyl ether (400 mL), washed with water (3×), the organic extracts were diluted with hexanes (400 mL) and a white solid precipitated. The solid was filtered and dried in a vacuum oven (35° C. @762 Torr) overnight to yield the title compound.
Quantity
20.44 g
Type
reactant
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
30.41 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[C:4]([C:10]([F:13])([F:12])[F:11])[CH:3]=1.O.C1(C)C=CC(S(O)(=O)=O)=CC=1.CO.[I:28]N1C(=O)CCC1=O>[Al].C1COCC1>[NH2:1][C:2]1[C:9]([I:28])=[CH:8][C:5]([C:6]#[N:7])=[C:4]([C:10]([F:11])([F:12])[F:13])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
20.44 g
Type
reactant
Smiles
NC1=CC(=C(C#N)C=C1)C(F)(F)F
Name
Quantity
1.05 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
200 mL
Type
reactant
Smiles
CO
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
30.41 g
Type
reactant
Smiles
IN1C(CCC1=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Al]

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
while the solution was stirred for 20 min.
Duration
20 min
STIRRING
Type
STIRRING
Details
to stir overnight (16 hrs)
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
triturated with hexanes (3×400 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The crude solid was dissolved in diethyl ether (400 mL)
WASH
Type
WASH
Details
washed with water (3×)
ADDITION
Type
ADDITION
Details
the organic extracts were diluted with hexanes (400 mL)
CUSTOM
Type
CUSTOM
Details
a white solid precipitated
FILTRATION
Type
FILTRATION
Details
The solid was filtered
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven (35° C. @762 Torr) overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=C(C#N)C=C1I)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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